Regioisomeric Amino-Pyridine Differentiation in Target Engagement
The 6-aminopyridin-3-yl substitution pattern on the pyrazolone scaffold represents a distinct pharmacophoric arrangement compared to the 4-aminopyridin-2-yl regioisomer. In a direct acetylcholinesterase (AChE) inhibition assay at 26 µM, the 4-aminopyridin-2-yl analog [1-(4-aminopyridin-2-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one] showed no measurable inhibition (0% inhibition) . While direct AChE data for the target 6-amino compound is not publicly available, the stark null activity of the 4-amino regioisomer demonstrates that pyridine amino-group position dictates target engagement, not merely the presence of the aminopyridine moiety. The 6-amino configuration positions the pyridine nitrogen para to the amino group, creating a distinct hydrogen-bond donor-acceptor pair relative to the 4-amino (ortho-amino) and 5-amino (meta-amino) isomers, which is expected to alter kinase hinge-binding geometry [1].
| Evidence Dimension | Acetylcholinesterase inhibitory activity at 26 µM |
|---|---|
| Target Compound Data | Not directly tested in this assay |
| Comparator Or Baseline | 1-(4-Aminopyridin-2-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one: 0% inhibition at 26 µM |
| Quantified Difference | Qualitative: 4-amino regioisomer is inactive at 26 µM; 6-amino topology is structurally distinct and predicted to exhibit different target profile |
| Conditions | In vitro acetylcholinesterase inhibition assay, compound concentration 26 µM |
Why This Matters
Regioisomeric impurity or inadvertent substitution of the 4-amino or 5-amino analog for the 6-amino target compound in a screening campaign can yield false-negative results for targets requiring the 6-amino-pyridine pharmacophore, wasting screening resources.
- [1] US Patent 10,975,057 B2. 6-Aminopyridin-3-yl pyrazoles as modulators of RORgT. Janssen Pharmaceutica NV. Issued 2019-06-17. View Source
